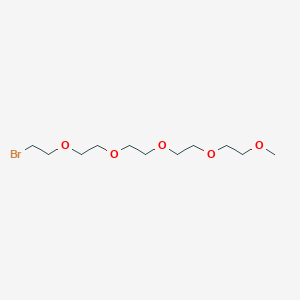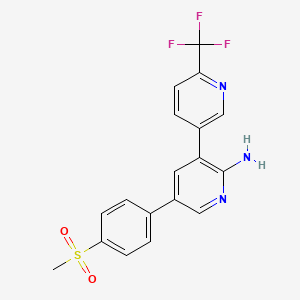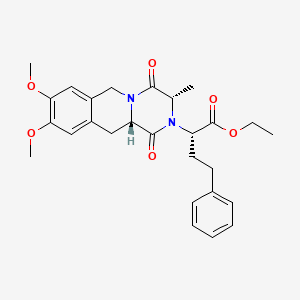
m-PEG5-bromide
Descripción general
Descripción
m-PEG5-bromide: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a bromide group attached to a PEG chain consisting of five ethylene glycol units. The molecular formula of this compound is C11H23BrO5, and it has a molecular weight of 315.2 g/mol . This compound is commonly used as a linker in various chemical and biological applications due to its hydrophilic nature and the reactivity of the bromide group.
Mecanismo De Acción
Target of Action
m-PEG5-bromide is a PEG linker containing a bromide group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions . The bromide (Br) group in this compound serves as a very good leaving group for these reactions .
Mode of Action
The bromide group in this compound acts as a leaving group, making it highly reactive towards nucleophiles . This allows this compound to form covalent bonds with target molecules through nucleophilic substitution reactions . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media .
Biochemical Pathways
This compound is used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that can degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . Therefore, the biochemical pathways affected by this compound are those involved in protein degradation .
Pharmacokinetics
The hydrophilic peg spacer in this compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering cellular functions and potentially leading to therapeutic effects .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of nucleophiles . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C . The presence of nucleophiles in the environment is crucial for this compound to undergo nucleophilic substitution reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-bromide typically involves the reaction of a PEG chain with a brominating agent. One common method is the reaction of methoxy polyethylene glycol (m-PEG) with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: m-PEG5-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. These reactions can be used to introduce various functional groups into the PEG chain .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and alcohols can react with this compound under mild conditions to form thioethers, amines, and ethers, respectively.
Oxidation and Reduction: While this compound is not typically involved in oxidation or reduction reactions, the PEG chain can be modified to introduce functional groups that can undergo such reactions.
Major Products: The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with a thiol results in the formation of a thioether, while reaction with an amine yields an amine-PEG derivative .
Aplicaciones Científicas De Investigación
Chemistry: m-PEG5-bromide is widely used as a linker in the synthesis of complex molecules. It facilitates the attachment of various functional groups to the PEG chain, making it a versatile tool in organic synthesis .
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The PEGylation of these biomolecules can improve their solubility, stability, and bioavailability .
Medicine: this compound is used in the development of drug delivery systems. The PEGylation of drugs can enhance their pharmacokinetic properties, reduce immunogenicity, and increase circulation time in the body .
Industry: In industrial applications, this compound is used in the production of PEGylated materials, which have applications in coatings, adhesives, and lubricants .
Comparación Con Compuestos Similares
m-PEG5-amine: Contains an amine group instead of a bromide group. It is used for similar applications but has different reactivity.
m-PEG5-thiol: Contains a thiol group, which can form disulfide bonds and is used in bioconjugation.
m-PEG5-carboxylic acid: Contains a carboxylic acid group, which can be used for coupling reactions with amines and alcohols.
Uniqueness: m-PEG5-bromide is unique due to the presence of the bromide group, which is a very good leaving group for nucleophilic substitution reactions. This makes it particularly useful for introducing a wide range of functional groups into the PEG chain .
Propiedades
IUPAC Name |
1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrO5/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGAERKSEUTLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














